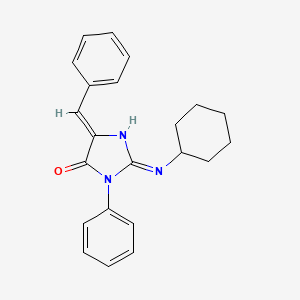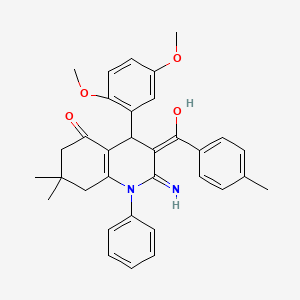
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylidene-2-(cyclohexylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a benzylidene group, a cyclohexylamino group, and a phenyl group attached to an imidazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylidene-2-(cyclohexylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the following steps:
Knoevenagel Condensation: The initial step involves the condensation of an aldehyde (such as benzaldehyde) with a compound containing an active methylene group (such as cyclohexylamine) in the presence of a base (e.g., piperidine) to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent, such as phenyl isocyanate, to form the imidazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Benzylidene-2-(cyclohexylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized imidazolidinone derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
科学的研究の応用
5-Benzylidene-2-(cyclohexylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-benzylidene-2-(cyclohexylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
5-Benzylidene-2,4-thiazolidinedione: Shares the benzylidene group but has a thiazolidinedione core instead of an imidazolidinone.
5-Benzylidene-2-sulfanylideneimidazolidin-4-one: Similar structure but contains a sulfanylidene group.
Uniqueness
5-Benzylidene-2-(cyclohexylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C22H23N3O |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-2-cyclohexylimino-3-phenylimidazolidin-4-one |
InChI |
InChI=1S/C22H23N3O/c26-21-20(16-17-10-4-1-5-11-17)24-22(23-18-12-6-2-7-13-18)25(21)19-14-8-3-9-15-19/h1,3-5,8-11,14-16,18H,2,6-7,12-13H2,(H,23,24)/b20-16- |
InChIキー |
NEAXEEKNHDEZHM-SILNSSARSA-N |
異性体SMILES |
C1CCC(CC1)N=C2N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
正規SMILES |
C1CCC(CC1)N=C2NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13377982.png)
![(2E)-N'-nitro-2-({5-[4-(1H-tetrazol-1-yl)phenyl]furan-2-yl}methylidene)hydrazinecarboximidamide](/img/structure/B13377984.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13377988.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377990.png)
![5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377993.png)

![2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether](/img/structure/B13378017.png)
![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13378022.png)
![N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B13378027.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378029.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378037.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B13378046.png)
![ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378056.png)
